2-amino-2,3-dihydro-1H-indene-5-sulfonamide

Descripción general

Descripción

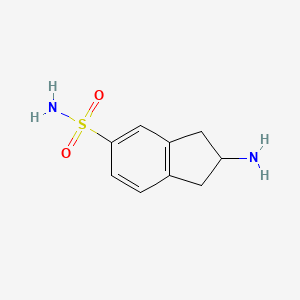

2-amino-2,3-dihidro-1H-indeno-5-sulfonamida es un compuesto químico que ha despertado interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y los procesos industriales. Este compuesto se caracteriza por su esqueleto de indeno, que es una estructura bicíclica que consiste en un anillo de benceno fusionado a un anillo de ciclopentadieno, con un grupo amino y un grupo sulfonamida unidos.

Mecanismo De Acción

El mecanismo de acción de 2-amino-2,3-dihidro-1H-indeno-5-sulfonamida implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de DDR1, se une al dominio quinasa de DDR1, bloqueando su actividad y por lo tanto inhibiendo las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular . Esto lo convierte en un posible agente terapéutico para enfermedades como el cáncer.

Análisis Bioquímico

Biochemical Properties

2-amino-2,3-dihydro-1H-indene-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound binds to DDR1 with high affinity, inhibiting its kinase activity and downstream signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting DDR1 signaling . It also affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) pathway, which is critical for cancer metastasis . Additionally, this compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of DDR1, forming hydrogen bonds with key residues such as Met704 and Thr701 . This binding inhibits DDR1’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on DDR1 over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to normal tissues . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for clinical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s and sulfotransferases, which modify the compound to facilitate its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-amino-2,3-dihidro-1H-indeno-5-sulfonamida normalmente implica los siguientes pasos:

Formación del esqueleto de indeno: El esqueleto de indeno se puede sintetizar a través de una reacción de Diels-Alder entre un dieno y un dienófilo.

Introducción del grupo amino: El grupo amino se puede introducir mediante una reacción de sustitución nucleofílica, donde una amina apropiada reacciona con un derivado de indeno halogenado.

Formación de sulfonamida: El grupo sulfonamida se introduce haciendo reaccionar el compuesto de amino-indeno con un cloruro de sulfonilo en condiciones básicas.

Métodos de producción industrial

La producción industrial de 2-amino-2,3-dihidro-1H-indeno-5-sulfonamida puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y los solventes se eligen para maximizar el rendimiento y minimizar los residuos.

Análisis De Reacciones Químicas

Tipos de reacciones

2-amino-2,3-dihidro-1H-indeno-5-sulfonamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar ácidos sulfónicos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en otros grupos funcionales, como las aminas.

Sustitución: Los grupos amino y sulfonamida pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

2-amino-2,3-dihidro-1H-indeno-5-sulfonamida tiene varias aplicaciones de investigación científica:

Química medicinal: Se investiga su potencial como inhibidor de enzimas o receptores involucrados en las vías de la enfermedad.

Biología: La capacidad del compuesto para interactuar con objetivos biológicos lo hace útil para estudiar procesos celulares y vías de señalización.

Industria: Se puede utilizar como intermediario en la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.

Comparación Con Compuestos Similares

Compuestos similares

2-amino-2,3-dihidro-1H-indeno-5-carboxamida: Este compuesto es similar en estructura pero tiene un grupo carboxamida en lugar de un grupo sulfonamida.

2,3-dihidro-1H-indeno-5-sulfonamida: Carece del grupo amino pero conserva la funcionalidad de la sulfonamida, lo que puede alterar su reactividad y actividad biológica.

Singularidad

2-amino-2,3-dihidro-1H-indeno-5-sulfonamida es único debido a la presencia de ambos grupos amino y sulfonamida, que confieren propiedades químicas y actividades biológicas distintas. Su funcionalidad dual permite aplicaciones versátiles en diversos campos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.

Actividad Biológica

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in oncology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of Discoidin Domain Receptor 1 (DDR1) . By binding to DDR1, this compound suppresses its kinase activity, which significantly impacts various signaling pathways associated with cell adhesion, migration, and proliferation. This inhibition has been linked to effects on cancer cell proliferation and apoptosis, indicating its potential as a therapeutic agent in oncology.

Biological Activity Overview

| Activity | Description |

|---|---|

| DDR1 Inhibition | Suppresses kinase activity of DDR1, affecting cell signaling pathways. |

| Cancer Cell Proliferation | Inhibits proliferation of various cancer cell lines; potential for use in cancer therapy. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells through modulation of signaling pathways. |

| Enzyme Inhibition | Known for its enzyme inhibition properties, potentially affecting metabolic pathways. |

Research Findings

Recent studies have demonstrated the compound's effectiveness against different cancer types. For instance, it has shown promising results in inhibiting the growth of breast cancer and colorectal cancer cells. The compound's ability to induce apoptosis was confirmed through various assays measuring early and late apoptotic cells.

Case Studies

- Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in early apoptosis (3.82%) compared to control (0.46%) after 48 hours of treatment .

- Colorectal Cancer Study : A similar study on HT-29 colorectal cancer cells indicated that the compound induced late apoptosis (26.24%) much higher than the control group (0.25%), suggesting a robust apoptotic response .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains amino and sulfonamide groups | Known for potent DDR1 inhibition and anticancer activity |

| 2-amino-2,3-dihydro-1H-indene-5-carboxamide | Contains carboxamide instead of sulfonamide | May exhibit different reactivity due to carboxylic acid functionality |

| 2,3-dihydro-1H-indene-5-sulfonamide | Lacks amino group | Potentially altered biological activity due to absence of amino functionality |

Future Directions

The unique dual functional groups present in this compound may be further explored for their potential in drug development targeting DDR1-related pathways. Ongoing research could focus on:

- Developing derivatives with enhanced selectivity and potency.

- Investigating combination therapies with existing anticancer agents.

Propiedades

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWXUWAWIYLUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.